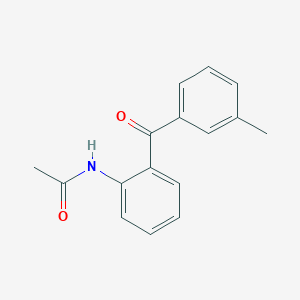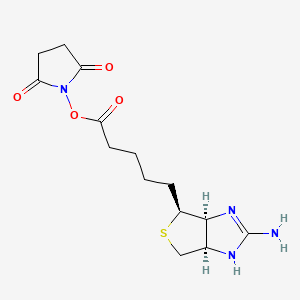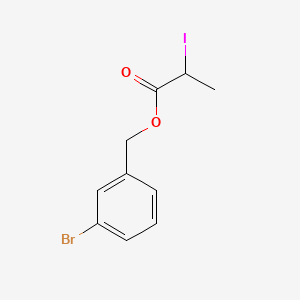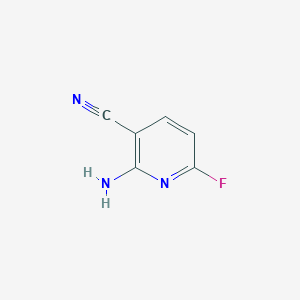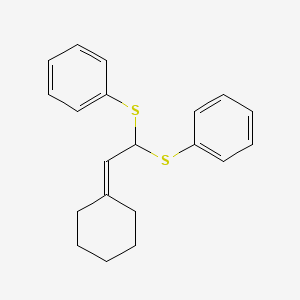
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound with the molecular formula C20H24S2 This compound is characterized by the presence of a cyclohexylidene group, a phenylsulfanyl group, and a sulfanylbenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of cyclohexanone with phenylsulfanyl and sulfanylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug development. Their ability to interact with specific molecular targets makes them promising candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclohexylidene-1-phenylethyl)sulfanylbenzene
- (2-Cyclohexylidene-1-phenylsulfanylethyl)benzene
- (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylcyclohexane
Uniqueness
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with specific desired properties.
Properties
CAS No. |
89005-28-7 |
|---|---|
Molecular Formula |
C20H22S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2-cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C20H22S2/c1-4-10-17(11-5-1)16-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h2-3,6-9,12-16,20H,1,4-5,10-11H2 |
InChI Key |
GPCIRTOGKJFOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)


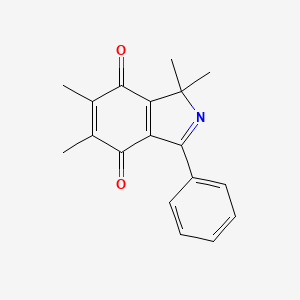
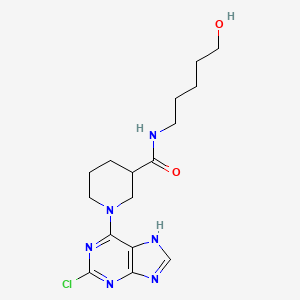

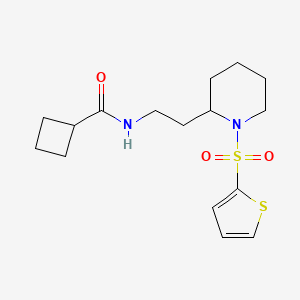
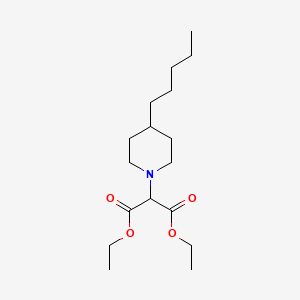
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
